molecular formula C38H37F3O8S B114188 Iralukast CAS No. 151581-24-7

Iralukast

Cat. No. B114188
M. Wt: 710.8 g/mol
InChI Key: IXJCHVMUTFCRBH-SDUHDBOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iralukast is a chemical compound that belongs to the class of leukotriene receptor antagonists. It is a potential therapeutic agent for the treatment of various inflammatory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).

Mechanism Of Action

Iralukast exerts its therapeutic effects by blocking the leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1) and 2 (CysLT2). Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By blocking the leukotriene receptors, Iralukast inhibits the inflammatory response and reduces the symptoms of inflammatory diseases.

Biochemical And Physiological Effects

Iralukast has been shown to have several biochemical and physiological effects. It inhibits the release of inflammatory cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5), and reduces the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the airways. Furthermore, Iralukast has been shown to improve lung function and reduce airway hyperresponsiveness in animal models of asthma and Iralukast.

Advantages And Limitations For Lab Experiments

The advantages of using Iralukast in lab experiments include its high potency and selectivity for the leukotriene receptors, its well-established mechanism of action, and its ability to inhibit leukotriene-mediated inflammation in various animal models of inflammatory diseases. However, the limitations of using Iralukast in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high doses, and the lack of human clinical data on its safety and efficacy.

Future Directions

Several future directions for the research on Iralukast include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in human clinical trials, and the exploration of its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the combination of Iralukast with other anti-inflammatory agents may provide a synergistic effect and improve its therapeutic efficacy.

Synthesis Methods

The synthesis of Iralukast involves the reaction of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone with 2-amino-4-methylpyridine in the presence of a base. The reaction yields Iralukast as a yellow solid. The purity of Iralukast can be improved by recrystallization.

Scientific Research Applications

Iralukast has been extensively studied for its therapeutic potential in various inflammatory diseases. Several preclinical studies have demonstrated the efficacy of Iralukast in inhibiting leukotriene-mediated inflammation in animal models of asthma, allergic rhinitis, and Iralukast. Furthermore, Iralukast has been shown to have anti-inflammatory effects in human clinical trials.

properties

CAS RN

151581-24-7

Product Name

Iralukast

Molecular Formula

C38H37F3O8S

Molecular Weight

710.8 g/mol

IUPAC Name

7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1

InChI Key

IXJCHVMUTFCRBH-SDUHDBOFSA-N

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

synonyms

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.